(2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its boronic acid functional group attached to a pyridine ring, which is further substituted with cyclohexyl and piperidinyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Substituents: The cyclohexyl and piperidinyl groups are introduced onto the pyridine ring through substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts such as palladium complexes are often used to facilitate the borylation reaction, and the process is carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic acid group and its interaction with the metal catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the substituted pyridine ring.
4-Pyridinylboronic acid: A boronic acid with a pyridine ring but lacking the cyclohexyl and piperidinyl substituents.
Pinacol boronic esters: Boronic esters that are commonly used in similar cross-coupling reactions.
Uniqueness
(2-Cyclohexyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its complex structure, which provides enhanced reactivity and selectivity in chemical reactions. The presence of both cyclohexyl and piperidinyl groups offers additional steric and electronic effects, making it a valuable reagent in advanced synthetic applications.
Properties
Molecular Formula |
C16H25BN2O2 |
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Molecular Weight |
288.2 g/mol |
IUPAC Name |
(2-cyclohexyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C16H25BN2O2/c20-17(21)14-10-15(12-4-2-1-3-5-12)19-16(11-14)13-6-8-18-9-7-13/h10-13,18,20-21H,1-9H2 |
InChI Key |
SJZANJTZTLIUFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CCCCC3)(O)O |
Origin of Product |
United States |
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